molecular formula C16H19N3O2 B13218842 (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13218842
M. Wt: 285.34 g/mol
InChI Key: COZZSZXKTQJWGN-CABCVRRESA-N
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Description

(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the pyrazolyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The benzyl and pyrazolyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the stereochemical requirements of biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid include other chiral pyrrolidine derivatives with different substituents on the ring. Examples include:

  • (3R,4S)-1-Benzyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-1-Benzyl-4-(1-methyl-1H-triazol-4-yl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H19N3O2/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21)/t14-,15+/m1/s1

InChI Key

COZZSZXKTQJWGN-CABCVRRESA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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